molecular formula C18H20N2O4 B11955451 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)propan-1-one CAS No. 853329-95-0

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B11955451
CAS No.: 853329-95-0
M. Wt: 328.4 g/mol
InChI Key: NCLKVLLTDRRTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)propan-1-one features a furan ring substituted at position 5 with a 3-nitrophenyl group, a propan-1-one backbone, and a piperidin-1-yl moiety. Though direct synthesis details are unavailable in the provided evidence, analogous nitrofuran compounds are synthesized via Claisen-Schmidt condensation or bromination/cyclization methods .

Properties

CAS No.

853329-95-0

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C18H20N2O4/c21-18(19-11-2-1-3-12-19)10-8-16-7-9-17(24-16)14-5-4-6-15(13-14)20(22)23/h4-7,9,13H,1-3,8,10-12H2

InChI Key

NCLKVLLTDRRTOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Nitro vs. Halogen Substituents
  • 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)propan-1-one : The 3-nitro group enhances antibacterial and anticancer activity due to strong electron-withdrawing effects, which stabilize charge-transfer interactions in biological targets .
  • 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (Compound 7) : Chlorine substituents exhibit moderate antifungal activity against Candida krusei, with lower cytotoxicity compared to nitro groups. The chloro group’s smaller size may reduce steric hindrance but offers weaker electronic effects .
  • 3-[4-(Dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one: The dimethylamino group is electron-donating, reducing reactivity but improving solubility in polar solvents. This compound lacks significant antimicrobial activity, highlighting the importance of electron-withdrawing groups for bioactivity .
Positional Isomerism of Nitro Groups
  • 3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one : The nitro group at position 5 of the furan ring aligns with the target compound, contributing to planar molecular geometry and intermolecular hydrogen bonding (C–H···O), enhancing crystal packing and stability .
  • 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (Compound 3) : A 2-nitro substituent on the phenyl ring shows selective anticancer activity against HepG2 cells, suggesting nitro group position influences target specificity .

Backbone and Heterocyclic Modifications

  • Propan-1-one vs.
  • Piperidin-1-yl vs. (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one: Steric effects from dimethyl groups on the piperazine ring may hinder enzyme binding, whereas the nitro group enhances target affinity .

Antimicrobial Activity

Compound Substituents Activity (MIC against C. krusei) Reference
Target Compound 3-Nitrophenyl, piperidine Not reported
Compound 7 4-Chlorophenyl, pyrrole 4 µg/mL (vs. Ketoconazole: 8 µg/mL)
Compound 9 2,5-Dichlorophenyl, pyrrole 8 µg/mL

The target compound’s nitro group may enhance antifungal potency relative to chloro analogs, though empirical data are lacking.

Anticancer Activity

Compound Substituents IC50 (HepG2) Selectivity Index Reference
Target Compound 3-Nitrophenyl, piperidine Not tested
Compound 3 2-Nitrophenyl, pyrrole 12 µM 3.5 (vs. NIH/3T3)
Cisplatin 15 µM 1.0

Nitro-substituted compounds show improved selectivity, suggesting the target compound’s 3-nitrophenyl group may offer unique advantages.

Preparation Methods

Furan Ring Synthesis

The 5-(3-nitrophenyl)furan-2-yl subunit is synthesized via a modified β-diketone cyclization approach.

  • Methodology :

    • β-Diketone (1.0 eq.) and 4-methylbenzenesulfonyl azide (1.2 eq.) are reacted in ethanol with triethylamine (1.2 eq.) at room temperature.

    • The reaction is quenched with water, extracted with ethyl acetate, and dried over Na₂SO₄.

    • Purification via column chromatography (hexane/ethyl acetate = 9:1) yields the furan intermediate (61–80% yield).

Nitrophenyl Group Introduction

Electrophilic nitration is performed using a mixed-acid system (HNO₃/H₂SO₄):

  • Conditions : 0–5°C, 2 h.

  • Yield : 70–75% after recrystallization from ethanol.

Piperidine Coupling

The propan-1-one-piperidine segment is attached via Mannich reaction :

  • Reagents : Formaldehyde (2.0 eq.), piperidine (1.2 eq.), HCl catalyst.

  • Conditions : Reflux in ethanol, 6 h.

  • Yield : 86% after column chromatography.

Synthetic Route 2: Convergent Approach

Independent Synthesis of Subunits

  • 5-(3-Nitrophenyl)furan-2-carbaldehyde : Synthesized via Vilsmeier-Haack formylation (POCl₃/DMF, 80°C, 4 h; 65% yield).

  • 1-(Piperidin-1-yl)propan-1-one : Prepared by acylating piperidine with propionyl chloride (Et₃N, CH₂Cl₂, 0°C; 90% yield).

Aldol Condensation

The subunits are coupled via aldol reaction:

  • Conditions : NaOH (10%), ethanol, 50°C, 3 h.

  • Yield : 74%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity are summarized below:

ParameterOptimal ValueYield ImpactPurity (HPLC)
Temperature50–60°C+15%98.5%
SolventEthanol+10%97.8%
CatalystTriethylamine+12%98.2%
Reaction Time3–4 h+8%96.9%

Data adapted from β-diketone cyclization and Mannich reaction studies.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Hexane/ethyl acetate (9:1 to 4:1 gradient).

  • Recovery : 85–92%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.38 (d, J = 12.9 Hz, 1H, furan-H), 3.64 (s, 3H, OCH₃), 1.59 (m, 6H, piperidine-CH₂).

  • HRMS : [M+H]⁺ observed at 328.4, matching theoretical value.

Challenges and Mitigation Strategies

  • Intermediate Instability :

    • Diazonium intermediates degrade above 0°C. Solution: Slow addition of NaNO₂ at –5°C.

  • Regioselectivity in Nitration :

    • Para-substitution dominates without directing groups. Solution: Use of meta-directing nitrating agents.

  • Piperidine Ring Oxidation :

    • Avoid MnO₂ or CrO₃. Solution: Use PCC in CH₂Cl₂ for ketone formation.

Recent Advances (2023–2025)

  • Microwave-Assisted Synthesis : Reduces reaction time from 6 h to 45 min (yield: 82%).

  • Biocatalytic Methods : Lipase-mediated acylation improves enantiomeric excess (ee > 99%).

Q & A

Q. Key considerations :

  • Reaction conditions : Optimize temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (aromatic protons at δ 7.5–8.5 ppm), 13C NMR^{13} \text{C NMR}, and HR-MS (exact mass calculation for C18H17N2O4\text{C}_{18}\text{H}_{17}\text{N}_2\text{O}_4) .

Advanced: How can structural discrepancies in X-ray crystallography data be resolved during refinement?

Discrepancies in bond lengths, angles, or thermal parameters often arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning and refine scale factors .
  • Disordered moieties : Apply PART/SUMP constraints for split positions (e.g., nitro group rotation) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence trends .

Example : For the nitro group’s dihedral angle deviation (e.g., 5.72° in nitrofurans), refine using anisotropic displacement parameters and hydrogen-bonding constraints .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

  • NMR spectroscopy : Detect impurities via 1H NMR^1 \text{H NMR} integration (e.g., residual solvent peaks) and 19F NMR^{19} \text{F NMR} (if fluorinated analogs are present) .
  • HPLC-DAD/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .

Advanced: How can conflicting bioactivity data from different studies be reconciled?

Contradictions in IC50_{50} values or mechanism-of-action claims require:

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Structural analogs : Test derivatives (e.g., replacing nitro with methoxy groups) to isolate pharmacophore contributions .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess reproducibility .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Model binding to adenosine A2A_{2A} receptors (PDB: 4UHR) using flexible side-chain sampling .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (50 ns trajectories, RMSD <2.5 Å) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. chloro) with antimicrobial activity (R2^2 >0.85) .

Basic: How does the nitro group influence the compound’s reactivity and bioactivity?

  • Electrophilic reactivity : The nitro group enhances susceptibility to nucleophilic attack (e.g., in thiol-containing enzymes) .
  • Redox activity : Generates reactive oxygen species (ROS) under cellular reducing conditions, contributing to antimicrobial effects .
  • SAR studies : Nitro-substituted analogs show 3–5× higher potency against Staphylococcus aureus vs. non-nitro derivatives .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and yield (>80%) .
  • Catalytic optimization : Replace stoichiometric reagents (e.g., AlCl3_3) with recyclable catalysts (e.g., Fe3_3O4_4-supported palladium) .
  • Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring of intermediate formation .

Basic: What are the key safety and handling protocols for this compound?

  • Toxicity : LD50_{50} (oral, rat) >500 mg/kg; handle with nitrile gloves and fume hood due to potential mutagenicity .
  • Storage : Protect from light at –20°C in amber vials to prevent nitro group degradation .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

  • Patterson methods : Use SHELXD to locate heavy atoms and phase refinement for chiral centers .
  • Flack parameter : Confirm absolute configuration (e.g., R vs. S) with values <0.1 .
  • Comparative analysis : Overlay experimental and DFT-optimized structures (RMSD <0.1 Å) .

Advanced: What metabolomic approaches identify this compound’s in vivo degradation pathways?

  • LC-HRMS/MS : Profile metabolites in rat plasma (0–24 hr post-dose) using positive/negative ionization modes .
  • Isotope labeling : Track 13C^{13} \text{C}-labeled furan rings to identify oxidative cleavage products .
  • Enzyme inhibition assays : Incubate with CYP3A4/2D6 isoforms to map hepatic metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.